molecular formula C8H16N2O3 B1329786 2-(2-aminoacetamido)-4-methylpentanoic acid CAS No. 688-14-2

2-(2-aminoacetamido)-4-methylpentanoic acid

Cat. No.: B1329786
CAS No.: 688-14-2
M. Wt: 188.22 g/mol
InChI Key: DKEXFJVMVGETOO-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

Glycylleucine, like other dipeptides, plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been found to support the folding of class I molecules in vitro and increase the association rate of high-affinity peptides .

Cellular Effects

The effects of Glycylleucine on cells and cellular processes are diverse. For example, exogenous glycine betaine, a compound related to Glycylleucine, has been reported to affect animal cell metabolism . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Glycylleucine exerts its effects at the molecular level through various mechanisms. It has been suggested that dipeptide disappearance in the gut lumen is principally accomplished by intact absorption and not by hydrolysis . This suggests that Glycylleucine may be absorbed intact and then exert its effects within the cell.

Metabolic Pathways

Glycylleucine is involved in various metabolic pathways. For instance, it’s known that exogenous glycine betaine, a related compound, affects the metabolism of autoinducer peptides .

Comparison with Similar Compounds

2-(2-aminoacetamido)-4-methylpentanoic acid is similar to other dipeptides such as glycylglycine and leucylglycine. it is unique in its specific combination of glycine and L-leucine, which imparts distinct biochemical properties .

These similar compounds highlight the diversity of dipeptides and their varying applications in scientific research and industry.

Properties

IUPAC Name

2-[(2-aminoacetyl)amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEXFJVMVGETOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862449
Record name Glycylleucine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688-14-2, 688-13-1, 869-19-2
Record name Glycylleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=688-14-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Glycyl-DL-leucine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC522707
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Record name Glycylleucine
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Record name Glycylleucine
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Record name N-glycyl-DL-leucine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is glycylleucine absorbed in the human intestine compared to its constituent amino acids?

A1: Studies have shown that glycylleucine is absorbed significantly faster than an equimolar mixture of glycine and leucine in the human duodenum, jejunum, and ileum. [, ] This suggests a distinct transport mechanism for dipeptides, separate from the absorption pathways for free amino acids.

Q2: Is glycylleucine hydrolyzed before or after absorption in the intestine?

A2: Research indicates that glycylleucine is primarily absorbed intact in the human intestine. [, ] Minimal hydrolytic activity against glycylleucine is observed in the intestinal lumen, suggesting that the majority of the dipeptide is absorbed as a whole and then hydrolyzed intracellularly.

Q3: Which organs are primarily responsible for the metabolism of glycylleucine?

A3: While multiple organs contribute to glycylleucine assimilation, the liver and kidneys play dominant roles. [, ] The liver primarily metabolizes glycine, while leucine metabolism primarily occurs in muscles.

Q4: Does the molecular structure of a dipeptide influence its organ extraction?

A4: Yes, the structure significantly impacts organ extraction. For instance, the liver extracts glycylleucine more efficiently than glycylglycine, resulting in lower plasma concentrations of glycylleucine despite identical infusion rates. []

Q5: What is the role of peptide hydrolases in glycylleucine metabolism?

A5: Peptide hydrolases, particularly those located in the cytoplasm of cells, play a key role in the intracellular hydrolysis of glycylleucine into its constituent amino acids. [] Tissues like the kidney and intestinal segments exhibit much higher hydrolase activities against glycylleucine compared to muscle, liver, or blood. []

Q6: How does the pH level in the intestine impact glycylleucine absorption?

A6: Acidification of the jejunum significantly reduces the disappearance rate of glycylleucine, indicating that an optimal pH environment is crucial for its efficient absorption. [] This effect is likely linked to the pH sensitivity of the mucosal enzymes responsible for dipeptide uptake.

Q7: What is the molecular formula and weight of glycylleucine?

A7: The molecular formula for glycylleucine is C8H16N2O3. Its molecular weight is 188.22 g/mol. []

Q8: What types of intermolecular interactions are observed in the crystal structure of glycylleucine?

A8: The crystal structure of glycylleucine, determined at 120 K, reveals a network of hydrogen bonds. Notably, the zwitterionic molecule exhibits three N-H…O hydrogen bonds involving the positively charged RNH3+ group and an intermolecular N-H…O contact between the peptide bond and the carboxylate group. []

Q9: Can glycylleucine be used to study antimicrobial peptide-lipid interactions?

A9: Yes, glycylleucine serves as a building block for antimicrobial peptides like PGLa (peptidyl-glycylleucine-carboxyamide). Studies using PGLa have provided insights into how antimicrobial peptides interact with lipid membranes, particularly those rich in negatively charged lipids like phosphatidylglycerol, which are characteristic of bacterial membranes. [, ]

Q10: How does glycylleucine contribute to the formation of mixed-species biofilms?

A10: Research suggests that glycylleucine, alongside other metabolites, can enhance the formation of mixed-species biofilms. [] This is potentially linked to its role in quorum sensing, a communication system used by bacteria to coordinate gene expression in response to population density.

Q11: Can glycylleucine affect the absorption of other drugs?

A11: Yes, studies show that glycylleucine can significantly reduce the absorption rate of amoxicillin sodium in humans. [] This suggests that both compounds might share a common carrier system for absorption in the intestine.

Q12: Has glycylleucine been investigated as a component in biodegradable hydrogels?

A12: Yes, researchers have incorporated glycylleucine into the design of enzymatically degradable hydrogels. These hydrogels, based on PHEMA and PEO crosslinking macromonomers, utilize the tripeptide sequence Gly-Gly-Leu as a substrate for proteases like subtilisin. This design allows for controlled degradation of the hydrogel in the presence of specific enzymes, making it a potential candidate for drug delivery systems. []

Q13: Are there known biomarkers for monitoring glycylleucine metabolism or its effects?

A13: While glycylleucine itself might not be a direct biomarker, its accumulation, along with other metabolites like glutamine, glutamate, and beta-alanine, has been linked to epithelial-mesenchymal transition (EMT) in cancer cells. [] Further research is needed to fully understand the potential of these metabolites as biomarkers for EMT and cancer progression.

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